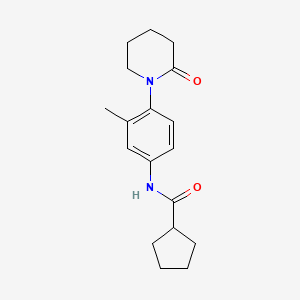
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide involves complex organic synthesis routes. For instance, Wallace et al. (2009) describe a scalable synthesis and isolation of related stereoisomers, demonstrating the utility of such approaches in creating receptor agonists (Wallace et al., 2009). Similarly, the work by Vilsmaier et al. (1995) on cyclopiperidine compounds highlights the synthetic and conformational studies essential for understanding the chemical behavior of such complex molecules (Vilsmaier et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds often involves cyclopiperidine or cyclopentanecarboxamide moieties, which can adopt various conformations in solution and solid states. For example, Vilsmaier et al. (1995) used X-ray structural analysis to establish the presence of chair and boat cyclopiperidine molecules, providing insights into the flexibility and conformational preferences of these systems (Vilsmaier et al., 1995).
Chemical Reactions and Properties
The reactivity of N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide and its derivatives can be influenced by the presence of functional groups, such as amides and cyclopentanecarboxamide. Studies have explored various chemical reactions, including cycloadditions and nucleophilic substitutions, to modify the compound for specific applications or to understand its reactivity patterns.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in drug design and synthesis. The detailed characterization, as shown in the study by Vilsmaier et al. (1995), using techniques like NMR and X-ray crystallography, provides a comprehensive understanding of these properties (Vilsmaier et al., 1995).
Scientific Research Applications
Synthesis and Biological Evaluation
One area of research involves the synthesis and biological evaluation of analogues related to known bioactive compounds, investigating their activity as antagonists for specific receptors. For example, the synthesis and evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, aimed at competitive antagonism for the N-methyl-D-aspartate (NMDA) receptor, showcase the methodology in developing compounds with potential therapeutic benefits (Dappen et al., 2010). This approach is common in the development of new therapeutic agents, focusing on receptor targeting to modulate biological responses.
Drug Discovery and Inhibitory Potentials
The discovery of selective inhibitors for various kinases is another significant application area. For instance, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective Met kinase inhibitor highlights the process of identifying compounds with specific enzymatic inhibition capabilities, which is crucial for targeted cancer therapies (Schroeder et al., 2009).
Chiral Resolution and Analytical Chemistry
The use of cyclodextrins in capillary electrophoresis for the chiral resolution of non-steroidal anti-inflammatory drugs demonstrates the application of chemical compounds in analytical chemistry to achieve enantiomeric separation, which is vital for the development of drugs with higher efficacy and lower toxicity (Fanali & Aturki, 1995).
Receptor Mechanism Studies
Research also extends to exploring receptor mechanisms, as seen in the study of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists. This research area focuses on understanding how specific compounds interact with receptors, which is fundamental in drug development for conditions like pain, depression, and nausea (Ladduwahetty et al., 1996).
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-2-3-7-14)9-10-16(13)20-11-5-4-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAZUFGPLCZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
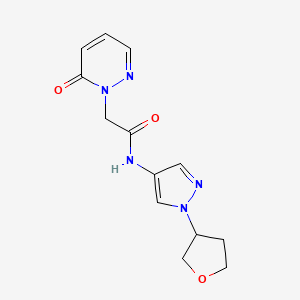
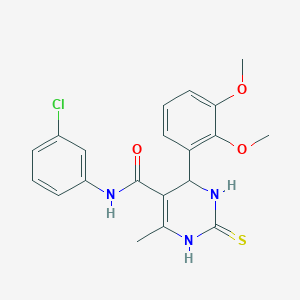

![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
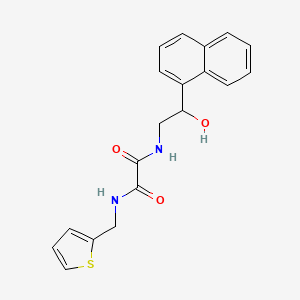
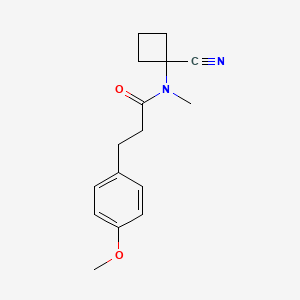

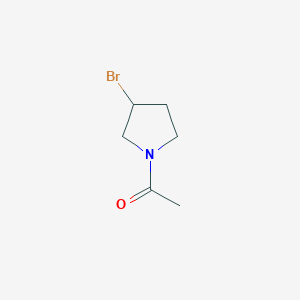
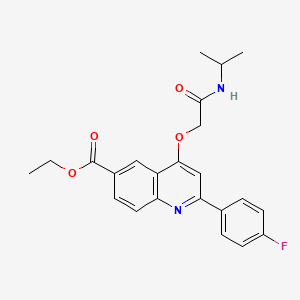

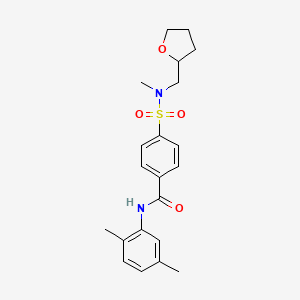
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)